Lipophilicity Compared to Unsubstituted Sulfonamide
The N,N-dimethyl substitution in 2-amino-N,N-dimethylethanesulfonamide hydrochloride results in a significantly lower calculated LogP (-0.74) compared to the unsubstituted analog 2-aminoethanesulfonamide hydrochloride (LogP 1.517) [1]. This reduction in lipophilicity, despite the addition of two methyl groups, is attributed to the electron-donating effect of the dimethylamino group on the sulfonamide moiety, which increases polarity and alters hydrogen bonding potential.
−0.74 vs 1.52 (Δ −2.26)
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = -0.7417 |
| Comparator Or Baseline | 2-Aminoethanesulfonamide hydrochloride: LogP = 1.517 |
| Quantified Difference | ΔLogP ≈ -2.26 (target is more hydrophilic by over 2 log units) |
| Conditions | Predicted values based on molecular structure; target value from Leyan, comparator value from multiple vendor sources |
Why This Matters
LogP directly influences aqueous solubility and membrane permeability, critical parameters for optimizing compound behavior in biological assays and in vivo studies.
- [1] Molbase. (n.d.). 2-aminoethanesulfonamide. Physicochemical Properties. View Source
